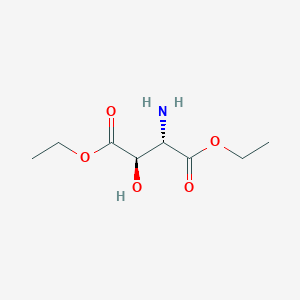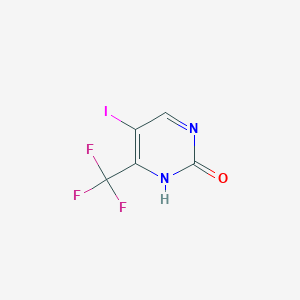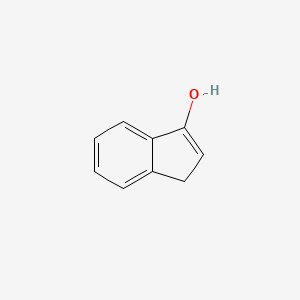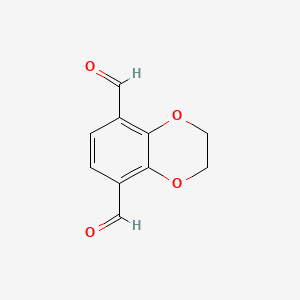
Dichloro(4-methylphenyl)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(4-methylphenyl)borane is an organoboron compound with the chemical formula C7H7BCl2 It is a derivative of borane, where the boron atom is bonded to two chlorine atoms and a 4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichloro(4-methylphenyl)borane can be synthesized through the reaction of 4-methylphenylboronic acid with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
C7H7B(OH)2+SOCl2→C7H7BCl2+SO2+H2O
This method involves the conversion of the boronic acid to the corresponding boron dichloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro(4-methylphenyl)borane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form borane derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the presence of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted borane derivatives such as boronic esters or amides.
Reduction Reactions: Products include borane or borohydride derivatives.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Wissenschaftliche Forschungsanwendungen
Dichloro(4-methylphenyl)borane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions for the formation of biaryl compounds.
Biology: It can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: Used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of dichloro(4-methylphenyl)borane involves its ability to act as an electrophile due to the presence of the electron-deficient boron atom. In coupling reactions, the boron atom facilitates the transfer of organic groups to a palladium catalyst, leading to the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorophenylborane: Similar structure but without the methyl group on the phenyl ring.
Dichloro(4-methoxyphenyl)borane: Similar structure with a methoxy group instead of a methyl group.
Dichloro(4-chlorophenyl)borane: Similar structure with a chlorine atom instead of a methyl group.
Uniqueness
Dichloro(4-methylphenyl)borane is unique due to the presence of the 4-methyl group, which can influence its reactivity and steric properties. This can lead to different reaction outcomes and selectivities compared to its analogs.
Eigenschaften
CAS-Nummer |
4250-45-7 |
|---|---|
Molekularformel |
C7H7BCl2 |
Molekulargewicht |
172.85 g/mol |
IUPAC-Name |
dichloro-(4-methylphenyl)borane |
InChI |
InChI=1S/C7H7BCl2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3 |
InChI-Schlüssel |
HVYKBZIMZNCXJR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol](/img/structure/B14150566.png)
![2-[(4-Bromobenzyl)oxy]ethanamine](/img/structure/B14150574.png)
![N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B14150578.png)
![N'-[(E)-pyridin-4-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14150584.png)
![2-Fluoro-6-[(phenylmethyl)thio]benzaldehyde](/img/structure/B14150589.png)
![4-(5-methyl-1,3-benzoxazol-2-yl)-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B14150596.png)
![4-{[1,1,1,4,5,5,5-Heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxy}benzoic acid](/img/structure/B14150601.png)
![2,2,2-trifluoro-N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide](/img/structure/B14150608.png)
![4-Bromo-1-azabicyclo[2.2.2]octane](/img/structure/B14150618.png)





